BenchChemオンラインストアへようこそ!

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride

Pharmaceutical impurity reference standard HPLC system suitability Pharmacopoeial compliance

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride (CAS 89410-63-9) is the hydrochloride salt of a diphenylalkenyl-piperidine derivative, formally designated as the alkene (olefinic) impurity of the antiemetic/antivertigo drug diphenidol hydrochloride. It is listed as a pharmacopoeial chemical reference standard (Chinese Pharmacopoeia lot 101133-201101) certified at 99.7% purity (as C₂₁H₂₅N·HCl) for quantitative HPLC determination of related substances in diphenidol hydrochloride raw material and finished dosage forms.

Molecular Formula C21H26ClN
Molecular Weight 327.9 g/mol
CAS No. 89410-63-9
Cat. No. B3030374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride
CAS89410-63-9
Molecular FormulaC21H26ClN
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H25N.ClH/c1-4-11-19(12-5-1)21(20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-15H,3,8-10,16-18H2;1H
InChIKeyYSEIHCFESGQMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Diphenylbut-3-en-1-yl)piperidine Hydrochloride (CAS 89410-63-9): Defined Impurity Reference for Diphenidol Analytical Control


1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride (CAS 89410-63-9) is the hydrochloride salt of a diphenylalkenyl-piperidine derivative, formally designated as the alkene (olefinic) impurity of the antiemetic/antivertigo drug diphenidol hydrochloride [1]. It is listed as a pharmacopoeial chemical reference standard (Chinese Pharmacopoeia lot 101133-201101) certified at 99.7% purity (as C₂₁H₂₅N·HCl) for quantitative HPLC determination of related substances in diphenidol hydrochloride raw material and finished dosage forms [2]. The compound is structurally distinguished from diphenidol by the presence of a double bond between C-3 and C-4 of the butyl linker rather than a tertiary alcohol at the benzylic position, making it a critical marker of acid-catalyzed dehydration during synthesis and storage [3].

Why Unqualified Impurity Standards Cannot Substitute for 1-(4,4-Diphenylbut-3-en-1-yl)piperidine Hydrochloride in Regulated Diphenidol Analysis


Substituting a generic or uncharacterized alkene impurity standard for 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride in compendial testing of diphenidol introduces unacceptable quantitative risk. The Chinese Pharmacopoeia (ChP 2020) specifies this impurity as 'Impurity I' with a limit of not more than 0.5% in the drug substance and 1.0% in tablets, and the validated reference material is certified at 99.7% purity with an assigned batch-specific identity (lot 101133-201101) for external standard calibration [1]. In contrast, non-pharmacopoeial diphenidol impurity reference materials from commercial suppliers frequently report purities of ≤95% (e.g., Diphenidol Impurity 12 at 95% HPLC ), and their structural identity may only be inferred rather than confirmed by orthogonal spectroscopic methods against the pharmacopoeial standard. Furthermore, the structurally related GABA uptake inhibitor SKF 89976A (1-(4,4-diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, CAS 85375-15-1), which shares the identical diphenylbutenyl-piperidine scaffold but bears a 3-carboxylic acid substituent, exhibits nanomolar affinity for GAT-1 (IC₅₀ 0.13 μM) and cannot be interchanged without distorting chromatographic retention, detection wavelength response, and mass spectrometric fragmentation patterns . Regulatory submissions (ANDA, DMF) that employ a standard lacking pharmacopoeial traceability risk rejection on grounds of insufficient method validation specificity.

Quantitative Differentiation Evidence: 1-(4,4-Diphenylbut-3-en-1-yl)piperidine Hydrochloride vs. Comparators


Certified Purity vs. Non-Pharmacopoeial Diphenidol Impurity Standards

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride, as the NIFDC-certified chemical reference standard (lot 101133-201101), is assayed at 99.7% purity (as C₂₁H₂₅N·HCl) by the Chinese National Institutes for Food and Drug Control for use as an external standard in HPLC quantification [1]. In contrast, the commercially available Diphenidol Impurity 12 (CAS 54088-99-2) is listed at 95% HPLC purity and Diphenidol Impurity 8 DiHCl (CAS 88826-31-7) at 98% HPLC purity from non-pharmacopoeial suppliers, representing a purity deficit of 1.7–4.7 absolute percentage points that would propagate systematic error into impurity quantification . The pharmacopoeial standard also carries a defined storage condition (sealed, protected from light, cold storage) and requires no pre-use drying, eliminating a source of inter-laboratory variability not addressed in generic commercial COAs [1].

Pharmaceutical impurity reference standard HPLC system suitability Pharmacopoeial compliance

Chromatographic Resolution from Parent Drug Diphenidol Hydrochloride

The RP-HPLC method validated for determination of related substances in diphenidol hydrochloride demonstrates baseline resolution of the alkene impurity (1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride) from the diphenidol parent peak. Under the conditions of a VP-ODS C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 0.5% triethylamine (pH 4.0, adjusted with phosphoric acid)–methanol (44:56), flow rate 0.8 mL/min, and detection at 210 nm, the impurity is fully resolved from diphenidol and all degradation products, with a detection limit of 1 ng (S/N = 3) [1]. This validated separation specificity was established using the 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride reference standard, confirmed by HPLC-ESI-MS structural assignment of the impurity peak [2]. By comparison, the structurally related GAT-1 inhibitor SKF 89976A (which contains a 3-carboxylic acid substituent) would exhibit a markedly different retention time due to increased polarity and would not co-elute with the target impurity peak, precluding its use as a surrogate system suitability marker [3].

Related substances method validation Resolution (Rs) System suitability

Impurity Control Limit and Manufacturing Quality Benchmark

A Chinese patent (CN110551079B) describing a high-purity diphenidol hydrochloride manufacturing process specifies that the alkene compound impurity (1-(4,4-diphenylbut-3-en-1-yl)piperidine) must be controlled to below 0.05% in the final drug substance, with total impurities below 0.1% and final product purity exceeding 99.8% [1]. The availability of a well-characterized, certified reference standard at 99.7% purity is essential for quantifying this impurity at such a low threshold; an impurity standard with only 95% purity (e.g., Diphenidol Impurity 12) would introduce an unacceptably high and variable blank correction (on the order of 5%) into the calibration curve, making compliance with the 0.05% limit analytically untenable . In international markets lacking a dedicated pharmacopoeial monograph for diphenidol (e.g., USP, EP), the compound serves as the de facto primary reference for impurity method development, and its traceable purity value underpins the calculation of relative response factors (RRF) [2].

Process impurity control Quality-by-Design (QbD) ICH Q3A

Structural Differentiation from Bioactive Analogs: GAT-1 Selectivity Profile

While 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride (CAS 89410-63-9) lacks the 3-carboxylic acid substituent and has no reported biological activity, its close structural analog SKF 89976A (1-(4,4-diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, CAS 85375-15-1) is a potent and selective GABA transporter GAT-1 inhibitor with an IC₅₀ of 0.13 μM at human GAT-1, exhibiting 4,231-fold selectivity over hGAT-2 (IC₅₀ = 550 μM), 7,262-fold over hGAT-3 (IC₅₀ = 944 μM), and 55,462-fold over hBGT-1 (IC₅₀ = 7,210 μM) . This profound selectivity difference is conferred by the carboxylic acid functionality, which interacts with the GABA binding site of GAT-1. Researchers requiring a GABA uptake inhibitor should procure SKF 89976A specifically (CAS 85375-15-1), not the target compound (CAS 89410-63-9), as the latter lacks this substituent and has not been evaluated for GAT-1 binding; its LogP of 5.42 predicts high lipophilicity and potential non-specific membrane partitioning rather than specific transporter interaction [1]. Both compounds share the identical 4,4-diphenylbut-3-en-1-yl N-substituent, making them useful paired compounds for structure-activity relationship (SAR) studies examining the contribution of the 3-carboxylic acid to GAT-1 affinity [2].

GABA transporter GAT-1 inhibitor Selectivity ratio

Physicochemical Property Differentiation: LogP and Molecular Descriptors

Computationally derived physicochemical properties differentiate 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride from both diphenidol hydrochloride and SKF 89976A. The target compound has a calculated octanol-water partition coefficient (LogP) of 5.42, a molecular weight of 327.9 g/mol (free base 291.4 + HCl), and an sp³-hybridized carbon fraction of 0.33 [1]. Diphenidol hydrochloride (CAS 3254-89-5) possesses a lower LogP (estimated ~4.0–4.5) due to the tertiary alcohol group capable of hydrogen bonding, a higher molecular weight (345.91 g/mol), and a melting point of 217–222 °C (with decomposition) versus the target compound's reported boiling point of 441.1 °C at 760 mmHg [2]. SKF 89976A (free acid) has a molecular weight of 335.44 g/mol and a substantially lower LogP (~2.5–3.0) owing to the ionizable carboxylic acid. These property differences translate directly into divergent chromatographic behavior: the higher LogP of the target compound (5.42) necessitates a higher organic modifier concentration in RP-HPLC for adequate elution, and its lack of ionizable functional groups (beyond the piperidine nitrogen) eliminates pH-dependent retention shifts that affect both diphenidol (pKa of alcohol) and SKF 89976A (pKa of carboxylic acid) [1].

Lipophilicity ADMET prediction Chromatographic retention

Defined Application Scenarios for 1-(4,4-Diphenylbut-3-en-1-yl)piperidine Hydrochloride Based on Quantitative Evidence


Compendial HPLC System Suitability and Impurity Quantification in Diphenidol Drug Substance

Use the NIFDC-certified reference standard (lot 101133-201101, 99.7% purity) as the external calibration standard for quantifying Impurity I (alkene compound) in diphenidol hydrochloride API according to ChP 2020 methodology [1]. The validated RP-HPLC method provides a detection limit of 1 ng and baseline resolution from the parent drug, enabling reliable quantification at the pharmacopoeial limit of ≤0.5% and the tighter process control target of <0.05% specified in high-purity manufacturing patents [2].

Forced Degradation Studies and Stability-Indicating Method Validation

Employ the alkene impurity reference standard as a marker of acid-catalyzed dehydration degradation in diphenidol hydrochloride stability studies. The compound's chromatographic peak identity, confirmed by HPLC-ESI-MS, serves as the primary system suitability marker for stability-indicating method validation required for ANDA and DMF submissions in markets recognizing ChP or requiring ICH Q3A-compliant impurity profiling [1][3].

Structure-Activity Relationship (SAR) Control Compound for GAT-1 Inhibitor Development

Researchers investigating GABA transporter pharmacology should procure both 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride (CAS 89410-63-9) and SKF 89976A (CAS 85375-15-1) as a matched pair for probing the contribution of the 3-carboxylic acid substituent to GAT-1 binding affinity and selectivity [1]. The target compound, lacking the carboxylic acid, serves as a negative control devoid of GAT-1 inhibitory activity, while SKF 89976A demonstrates 4,231-fold selectivity for GAT-1 over GAT-2 .

Method Transfer and Cross-Laboratory Reproducibility for Diphenidol QC

The defined storage condition (sealed, protected from light, cold storage) and the explicit instruction that the standard requires no pre-use drying [1] eliminate sources of inter-laboratory variability during method transfer. The traceable batch number (101133-201101) and certified purity (99.7%) provide the continuity necessary for regulatory audits and quality agreement comparisons between API manufacturers and finished dosage form producers.

Quote Request

Request a Quote for 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.